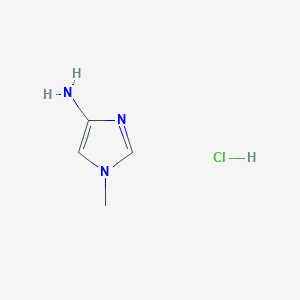![molecular formula C12H16N2 B1466592 1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine CAS No. 1563083-04-4](/img/structure/B1466592.png)
1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine
Descripción general
Descripción
The compound “1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine” is a complex organic molecule that contains an azetidine ring, which is a four-membered cyclic amine . The molecule also contains a phenyl group (a benzene ring) and a prop-2-en-1-yl group (an alkene), both of which are common structural features in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the connectivity of the atoms. The azetidine ring is likely to adopt a puckered conformation due to the strain of the four-membered ring .Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
Anti-Inflammatory Activity : A study by Sharma et al. (2013) synthesized derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one, showing potent anti-inflammatory effects compared to indomethacin, highlighting its potential as a therapeutic agent for inflammation-related conditions (Sharma, Maheshwari, & Bindal, 2013).
Antimicrobial and Antitubercular Activities : Chandrashekaraiah et al. (2014) explored the antimicrobial and antitubercular properties of pyrimidine-azitidinone analogues. These compounds exhibited significant activity against bacterial, fungal strains, and Mycobacterium tuberculosis, suggesting their use in developing new antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Synthesis of Amino Acid Derivatives : Marichev et al. (2019) reported the synthesis of chiral donor–acceptor azetines, leading to amino acid derivatives via 3-azetidinones. This process shows a high degree of selectivity and retains enantiopurity, important for producing peptides and natural product derivatives (Marichev, Dong, Massey, Deng, De Angelis, Wang, Arman, & Doyle, 2019).
Antitumor Agents : Research into 3-phenoxy-1,4-diarylazetidin-2-ones has shown potent antiproliferative compounds, indicating their potential as tubulin-targeting antitumor agents. These findings could lead to new cancer therapies, emphasizing the compound's versatility in drug development (Greene, Wang, Greene, Nathwani, Pollock, Malebari, McCabe, Twamley, O’Boyle, Zisterer, & Meegan, 2016).
Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing potential as antidepressant and nootropic agents. This suggests the utility of azetidinone derivatives in treating central nervous system disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-9-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10,13H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFNFFSABGFREG-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC=CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C/C=C/C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)


![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)





![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)
![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)
